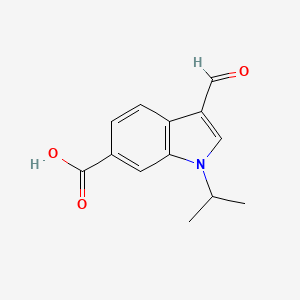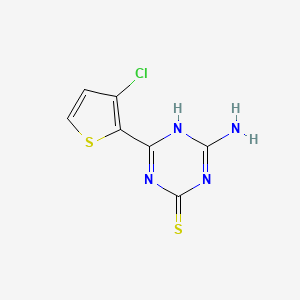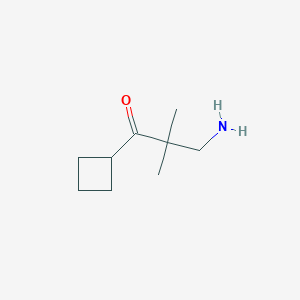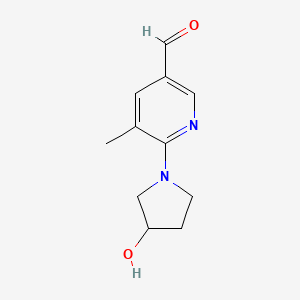
6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a hydroxypyrrolidine group and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the reaction of 5-methylpyridine-3-carbaldehyde with 3-hydroxypyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxypyrrolidine, followed by nucleophilic addition to the aldehyde group of 5-methylpyridine-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-(3-Oxopyrrolidin-1-YL)-5-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxypyrrolidine moiety can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridine-3-carbaldehyde derivatives: Compounds with similar pyridine substitution patterns and functional groups.
Uniqueness
6-(3-Hydroxypyrrolidin-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxypyrrolidine and carbaldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
6-(3-hydroxypyrrolidin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-9(7-14)5-12-11(8)13-3-2-10(15)6-13/h4-5,7,10,15H,2-3,6H2,1H3 |
InChI-Schlüssel |
SRZCHBBAPSLMJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCC(C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




propylamine](/img/structure/B13183333.png)

![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)

![(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
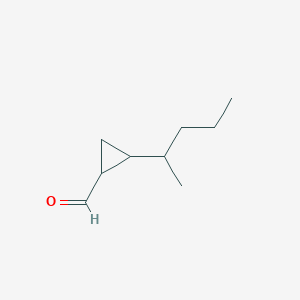
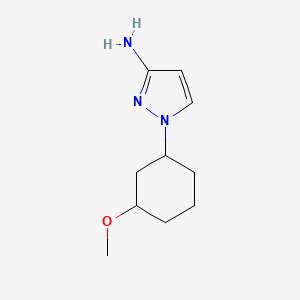
![3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol](/img/structure/B13183359.png)
